molecular formula C11H16N2O2 B137189 Methyl 4-amino-2,6-diethylpyridine-3-carboxylate CAS No. 144291-52-1

Methyl 4-amino-2,6-diethylpyridine-3-carboxylate

Cat. No. B137189
M. Wt: 208.26 g/mol
InChI Key: QREXJZRRMNPDBX-UHFFFAOYSA-N
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Patent
US05294620

Procedure details

A solution of tin tetrachloride (24 ml) in toluene (70 ml) was added to a stirred solution of 3-amino-2-pentenenitrile (10 g) (obtained as described in J. Het. Chem., 1989, 26, 1575) and methyl propionylacetate (13.4 g) in toluene (150 ml). The mixture was heated at reflux for 6 hours and then stirred at ambient temperature for 16 hours. Saturated sodium carbonate solution was added to the stirred mixture until the aqueous phase was basic (pH>9). Ether (200 ml) was added to the mixture and the precipitated tin salts removed by filtration through diatomaceous earth. The organic phase of the filtrate was separated, washed with sodium chloride solution and dried (MgSO4). Solvent was removed by evaporation and the residue was extracted with hot hexane (3×50 ml). The combined hexane extracts were evaporated and the residue was dissolved in minimum of hot hexane. The solution was then cooled at 4° C. for 16 hours when a yellow solid crystallised. The solid (7.3 g) was collected by filtration and purified by flash chromatography eluting with dichloromethane/methanol (1:19 v/v) to give methyl 4-amino-2,6-diethylpyridine-3-carboxylate (B) (6 g) as a light yellow solid, m.p. 75° C.; NMR (CDCl3): 1.25(t,6H), 2.65(q,2H), 2.95(q,2H), 3.9(s,3H), 5.65(broad s,2H), 6.25(s,1H); mass spectrum (chemical ionisation (CI), ammonia): 209(M+H)+.
Quantity
24 mL
Type
reactant
Reaction Step One
Name
3-amino-2-pentenenitrile
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
13.4 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Sn](Cl)(Cl)(Cl)Cl.[NH2:6][C:7]([CH2:11][CH3:12])=[CH:8][C:9]#[N:10].C(C[C:18]([O:20][CH3:21])=[O:19])(=O)CC.C(=O)([O-])[O-].[Na+].[Na+].[C:28]1(C)[CH:33]=[CH:32]C=C[CH:29]=1>CCOCC>[NH2:10][C:9]1[CH:29]=[C:28]([CH2:33][CH3:32])[N:6]=[C:7]([CH2:11][CH3:12])[C:8]=1[C:18]([O:20][CH3:21])=[O:19] |f:3.4.5|

Inputs

Step One
Name
Quantity
24 mL
Type
reactant
Smiles
[Sn](Cl)(Cl)(Cl)Cl
Name
3-amino-2-pentenenitrile
Quantity
10 g
Type
reactant
Smiles
NC(=CC#N)CC
Name
Quantity
13.4 g
Type
reactant
Smiles
C(CC)(=O)CC(=O)OC
Name
Quantity
70 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
150 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at ambient temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
the precipitated tin salts removed by filtration through diatomaceous earth
CUSTOM
Type
CUSTOM
Details
The organic phase of the filtrate was separated
WASH
Type
WASH
Details
washed with sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
Solvent was removed by evaporation
EXTRACTION
Type
EXTRACTION
Details
the residue was extracted with hot hexane (3×50 ml)
CUSTOM
Type
CUSTOM
Details
The combined hexane extracts were evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in minimum of hot hexane
TEMPERATURE
Type
TEMPERATURE
Details
The solution was then cooled at 4° C. for 16 hours when a yellow solid
Duration
16 h
CUSTOM
Type
CUSTOM
Details
crystallised
FILTRATION
Type
FILTRATION
Details
The solid (7.3 g) was collected by filtration
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography
WASH
Type
WASH
Details
eluting with dichloromethane/methanol (1:19 v/v)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
NC1=C(C(=NC(=C1)CC)CC)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.